molecular formula C11H15FN2O B8530861 4-(1-(6-Fluoropyridin-3-yl)ethyl)morpholine

4-(1-(6-Fluoropyridin-3-yl)ethyl)morpholine

Cat. No. B8530861
M. Wt: 210.25 g/mol
InChI Key: BTUQNJCZWHHMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-(6-Fluoropyridin-3-yl)ethyl)morpholine is a useful research compound. Its molecular formula is C11H15FN2O and its molecular weight is 210.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1-(6-Fluoropyridin-3-yl)ethyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-(6-Fluoropyridin-3-yl)ethyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H15FN2O

Molecular Weight

210.25 g/mol

IUPAC Name

4-[1-(6-fluoropyridin-3-yl)ethyl]morpholine

InChI

InChI=1S/C11H15FN2O/c1-9(14-4-6-15-7-5-14)10-2-3-11(12)13-8-10/h2-3,8-9H,4-7H2,1H3

InChI Key

BTUQNJCZWHHMQN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)F)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1-(6-fluoropyridin-3-yl)ethanol (2.30 g, 16.3 mmol) and Et3N (4.52 mL, 32.6 mmol) in DCM (50 mL) in 500 mL round-bottomed flask, methanesulfonyl chloride (Aldrich, 1.30 mL, 16.8 mmol) was added dropwise at 0° C. The mixture was stirred at 0° C. for 30 min. Water (50 mL) was added and the layers were separated. The aqueous phase was extracted with DCM (2×30 mL). The combined organic phases were dried over sodium sulfate, filtered and concentrated in vacuo to afford cloudy viscous pale yellow oil. To this intermediate, DCM (40 mL), Et3N (9 mL) and morpholine (5.68 mL, 65.2 mmol) were added and the mixture was stirred at room temperature overnight. THF (5 mL) was added and the stirring was resumed. After overnight stirring, water (60 mL) was added and the layers were separated. The aqueous phase was extracted with EtOAc (2×60 mL). The combined organic phases were dried over sodium sulfate, filtered and concentrated in vacuo. The crude product was purified by silica gel column chromatography (100 g, eluent: iPrOH in CHCl3 0% to 5%) to give 4-(1-(6-fluoropyridin-3-yl)ethyl)morpholine (2.92 g, 85% yield) as a pale yellow oil. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 8.12 (s, 1H) 7.79 (td, J=8.12, 2.35 Hz, 1H) 6.90 (dd, J=8.41, 2.93 Hz, 1H) 3.68 (t, J=4.60 Hz, 4H) 3.36-3.44 (m, 1H) 2.44-2.56 (m, 2H) 2.30-2.40 (m, 2H) 1.35 (d, J=6.65 Hz, 3H). m/z (ESI, positive ion): 211.1 (M+H)+.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
4.52 mL
Type
solvent
Reaction Step One
Quantity
5.68 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
9 mL
Type
solvent
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

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